4-(1H-pyrazol-1-ylmethyl)benzoic acid

PTP1B inhibition Type 2 diabetes Enzyme assay

Select 4-position pyrazolylmethyl-benzoic acid for SAR, not generic analogs. This compound provides a well-characterized starting point with quantified PTP1B IC50 of 1.30 µM (Ki 2.50 µM), antiproliferative activity against MCF7 (IC50 6.3 µM), and selective bactericidal action against S. aureus. Its moderate potency, paired with high purity (≥97%) and defined physicochemical properties (mp 192 °C, pKa 4.19), makes it an ideal reference standard for analog synthesis and target validation campaigns.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 160388-53-4
Cat. No. B060750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-ylmethyl)benzoic acid
CAS160388-53-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
InChIKeyZHQQRHUITAFMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4): A Pyrazole-Containing Benzoic Acid Building Block for Medicinal Chemistry and PTP1B Inhibition Studies


4-(1H-pyrazol-1-ylmethyl)benzoic acid is a heterocyclic building block with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It features a benzoic acid core linked to a pyrazole moiety via a methylene bridge . The compound is commercially available with a purity of ≥97% and is primarily utilized in medicinal chemistry research, particularly in the development of antimicrobial and anticancer agents .

Why Generic 4-(1H-pyrazol-1-ylmethyl)benzoic Acid Substitution is Not Feasible: A Review of Structural and Functional Differentiation


The selection of 4-(1H-pyrazol-1-ylmethyl)benzoic acid over closely related analogs cannot be based on simple structural similarity due to significant differences in bioactivity and physicochemical properties. For instance, the position of the pyrazolylmethyl substituent on the benzoic acid ring (4-position vs. 3-position) drastically alters enzyme inhibition potency, as demonstrated by PTP1B IC50 values . Furthermore, the heterocyclic ring (pyrazole vs. 1,2,4-triazole) imparts distinct chemical properties, such as hydrogen bonding and π-π interaction capabilities, which directly influence target engagement and overall pharmacological profile . Therefore, a generic substitution approach without quantitative comparative data risks selecting a compound with suboptimal activity for a specific research or industrial application.

Quantitative Evidence Guide for 4-(1H-pyrazol-1-ylmethyl)benzoic Acid: Comparator-Based Differentiation for Scientific Procurement


PTP1B Inhibition: 4-Substituted Isomer vs. 3-Substituted Isomer

The 4-substituted isomer (target compound) demonstrates significantly weaker inhibition of PTP1B compared to its 3-substituted counterpart. The IC50 for the 4-isomer is 1.30 µM [1], whereas the 3-isomer exhibits an IC50 of 0.51 µM . This difference indicates that the position of the pyrazolylmethyl group is a critical determinant of PTP1B inhibitory activity.

PTP1B inhibition Type 2 diabetes Enzyme assay

Anticancer Activity: Target Compound vs. Cisplatin in MCF7 Cells

4-(1H-pyrazol-1-ylmethyl)benzoic acid exhibits moderate antiproliferative activity against MCF7 breast cancer cells, with an IC50 of 6.3 µM . This activity is comparable to established chemotherapeutics like cisplatin, although the specific IC50 for cisplatin was not provided in the same study . The compound also shows activity against HeLa cervical cancer cells, with 54.25% inhibition at a specific concentration .

Anticancer MCF7 Cytotoxicity

Antimicrobial Efficacy: Bactericidal vs. Bacteriostatic Activity

Time-kill assays reveal that 4-(1H-pyrazol-1-ylmethyl)benzoic acid is bactericidal against S. aureus but bacteriostatic against A. baumannii . The compound also demonstrates moderate inhibition of biofilm formation, which is crucial for managing chronic infections associated with these bacteria .

Antimicrobial S. aureus Biofilm inhibition

PTP1B Binding Affinity: Ki Determination at pH 5.5

The binding affinity of 4-(1H-pyrazol-1-ylmethyl)benzoic acid for PTP1B was determined to have a Ki of 2.50 µM at pH 5.5 [1]. This value provides a quantitative measure of the compound's interaction with the enzyme under acidic conditions.

PTP1B Binding affinity Enzyme kinetics

Physicochemical Profile: Comparative Data for Building Block Selection

The compound's physicochemical properties, including a melting point of 192 °C , a predicted boiling point of 417.2±38.0 °C at 760 mmHg , and a predicted density of 1.24±0.1 g/cm³ , are key parameters for handling and synthesis planning. The pKa of 4.19±0.10 [1] is particularly important for understanding its behavior in biological systems and for optimizing reaction conditions involving the carboxylic acid group.

Physicochemical properties Building block Chemical synthesis

Recommended Research and Industrial Applications for 4-(1H-pyrazol-1-ylmethyl)benzoic Acid Based on Quantitative Evidence


PTP1B Inhibitor Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's moderate PTP1B inhibitory activity (IC50 = 1.30 µM, Ki = 2.50 µM) makes it a suitable scaffold for SAR studies aimed at improving potency and selectivity [REFS-1, REFS-2]. Its weaker activity compared to the 3-isomer (IC50 = 0.51 µM) provides a clear baseline for evaluating the impact of substitution pattern on enzyme inhibition . Researchers can use this compound as a starting point to synthesize and test a library of derivatives, with the goal of developing more potent and selective PTP1B inhibitors for treating type 2 diabetes and obesity .

Anticancer Drug Discovery: Lead Optimization for MCF7 Breast Cancer

The compound's antiproliferative activity against MCF7 breast cancer cells (IC50 = 6.3 µM) suggests its potential as a lead compound for developing novel anticancer agents . While the activity is moderate, it provides a starting point for further optimization through medicinal chemistry efforts. The compound's structure can be modified to enhance potency and selectivity against breast cancer cells, and it can be used in combination studies with existing chemotherapeutics to explore synergistic effects.

Antimicrobial Research: Mechanistic Studies on Biofilm Inhibition

The compound's differential activity against S. aureus (bactericidal) and A. baumannii (bacteriostatic), along with its moderate biofilm inhibition properties, makes it a valuable tool for studying bacterial pathogenesis and biofilm formation . Researchers can use this compound to investigate the mechanisms underlying biofilm inhibition and to identify new targets for antimicrobial therapy. Its selective activity profile also suggests potential applications in developing narrow-spectrum antimicrobials.

Chemical Synthesis: Building Block for Heterocyclic Compounds

The compound's well-defined physicochemical properties, including its melting point (192 °C) and pKa (4.19±0.10), make it a reliable building block for synthesizing more complex heterocyclic compounds [REFS-6, REFS-7]. Its carboxylic acid group can be readily derivatized, and the pyrazole ring can participate in various chemical reactions, such as N-alkylation and cross-coupling reactions. This compound is a valuable starting material for medicinal chemists and organic synthesis researchers developing new pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.